molecular formula C24H24N2O4S B2511363 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 955777-14-7

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2511363
CAS No.: 955777-14-7
M. Wt: 436.53
InChI Key: JQUOMSNABMIRJD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide and its derivatives have been explored for their potential in catalysis, specifically in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds. This methodology utilizes such compounds as efficient reagents, enabling the synthesis of various benzonitrile derivatives with good to excellent yields, showcasing their utility in organic synthesis and the formal synthesis of complex alkaloids like menisporphine (Manthena Chaitanya et al., 2013).

Anticancer Activity

Derivatives containing the 1,2,3,4-tetrahydroisoquinoline moiety have been investigated for their anticancer properties. Research demonstrates that these compounds exhibit potent cytotoxicity against various cancer cell lines, including breast cancer cell lines. The synthesis of these derivatives aims to discover novel and safer anticancer drugs, indicating a significant interest in leveraging their biological activity for therapeutic applications (K. Redda et al., 2010).

Fluorescence and Imaging Applications

Compounds analogous to this compound have been synthesized for potential applications in fluorescence and imaging. A study on the synthesis of Zinquin ester precursors, which are specific fluorophores for Zn(II), highlights the potential of these compounds in biochemical and medical imaging, particularly in detecting and quantifying metal ions in biological systems (M. Kimber et al., 2003).

Antimicrobial Activity

The synthesis and characterization of novel sulfonamide derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, exhibit notable antimycobacterial activity. Such compounds offer a new avenue for the treatment of tuberculosis and potentially other bacterial infections, emphasizing the importance of structural modifications for enhancing biological activity (M. Ghorab et al., 2017).

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-14-22(30-2)10-11-23(17)31(28,29)25-21-9-8-18-12-13-26(16-20(18)15-21)24(27)19-6-4-3-5-7-19/h3-11,14-15,25H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUOMSNABMIRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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